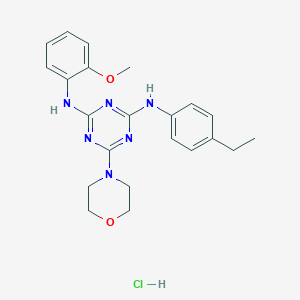

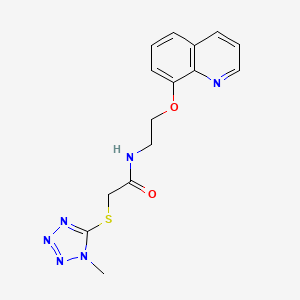

![molecular formula C18H13FN6O2 B2692672 N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide CAS No. 887215-41-0](/img/structure/B2692672.png)

N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Activity

N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide: has shown significant potential in antitumor research. This compound and its derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis, making them promising candidates for cancer therapy .

EGFR Tyrosine Kinase Inhibition

This compound has been identified as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a critical target in cancer treatment due to its role in cell growth and survival. Inhibition of EGFR can lead to reduced tumor growth and increased sensitivity to chemotherapy. Research has shown that derivatives of this compound exhibit significant inhibitory activity against EGFR, with potential applications in treating EGFR-overexpressing cancers .

CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is another important target in cancer research. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Studies have found that N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide derivatives exhibit strong inhibitory activity against CDK2, making them valuable for developing new anticancer therapies .

P-Glycoprotein Inhibition

P-glycoprotein (P-gp) is a membrane protein that pumps drugs out of cells, contributing to multidrug resistance in cancer. Inhibiting P-gp can enhance the efficacy of chemotherapy by increasing drug retention in cancer cells. Research has shown that this compound can inhibit P-gp activity, potentially overcoming drug resistance and improving treatment outcomes .

Antiparasitic Activity

Beyond cancer, this compound has also been explored for its antiparasitic properties. Certain derivatives have shown activity against parasitic infections by targeting specific enzymes or pathways essential for parasite survival. This makes the compound a potential candidate for developing new treatments for diseases caused by parasites .

Antiviral Activity

The structure of N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide lends itself to antiviral research. Some studies have indicated that derivatives of this compound can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. This application is particularly relevant for developing new antiviral drugs .

Anti-inflammatory Activity

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. This compound has been investigated for its anti-inflammatory properties, with some derivatives showing the ability to reduce inflammation by inhibiting key inflammatory pathways. This makes it a potential candidate for treating inflammatory diseases .

Neuroprotective Effects

Recent research has also explored the neuroprotective effects of this compound. Some derivatives have shown promise in protecting neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This application highlights the compound’s potential in developing treatments for neurodegenerative disorders .

These diverse applications underscore the versatility and potential of N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide in scientific research, particularly in the fields of oncology, parasitology, virology, inflammation, and neuroprotection.

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN6O2/c19-12-6-8-13(9-7-12)21-15(26)10-24-11-20-17-16(18(24)27)22-23-25(17)14-4-2-1-3-5-14/h1-9,11H,10H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDIXZQXMRBUAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2692596.png)

![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/no-structure.png)

![8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692600.png)

![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2692601.png)

![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692609.png)